An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)ethanimidamide hydrochloride (CAS Number: 55154-89-7), a compound of interest for researchers and professionals in drug development. In the absence of extensive direct studies on this specific molecule, this document synthesizes information from analogous compounds to build a robust profile, covering its chemical identity, plausible synthetic routes, proposed analytical methodologies, and a hypothesized pharmacological profile. This approach aims to provide a foundational understanding and a roadmap for future research.
Core Chemical Identity and Physicochemical Properties
2-(3-Chlorophenyl)ethanimidamide hydrochloride is a chlorinated aromatic ethanimidamide. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)ethanimidamide Hydrochloride
| Property | Value | Source |
| CAS Number | 55154-89-7 | Vendor Information |
| Molecular Formula | C₈H₁₀Cl₂N₂ | Calculated |
| Molecular Weight | 205.09 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC(=C1)CC(=N)N)Cl.Cl | PubChem |
| Physical State | Solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from hydrochloride salt form |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Plausible Synthesis Pathway: The Pinner Reaction
A proposed synthetic workflow starting from 3-chlorophenylacetonitrile is outlined below:
Step 1: Formation of the Imidate Hydrochloride
3-chlorophenylacetonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous conditions with a stream of dry hydrogen chloride gas. This forms the corresponding ethyl 2-(3-chlorophenyl)acetimidate hydrochloride. The anhydrous conditions are critical to prevent hydrolysis of the nitrile and the resulting imidate.
Step 2: Amination to the Amidine Hydrochloride
The isolated imidate hydrochloride is then treated with a source of ammonia, typically an alcoholic solution of ammonia, to yield 2-(3-Chlorophenyl)ethanimidamide hydrochloride. The reaction proceeds through nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of ethanol.
Caption: Proposed Pinner reaction synthesis of 2-(3-Chlorophenyl)ethanimidamide hydrochloride.
Analytical Characterization: A Methodological Framework
A robust analytical method is crucial for the purity determination and quality control of any active pharmaceutical ingredient. For a compound like 2-(3-Chlorophenyl)ethanimidamide hydrochloride, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method would be the standard.
Proposed RP-HPLC Method Development Protocol:
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Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility for separating moderately polar compounds.
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Mobile Phase Optimization:
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Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water to ensure the analyte is in its protonated form and to improve peak shape.
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Organic Phase (B): Acetonitrile or methanol.
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Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be necessary to ensure the elution of the main compound and any potential impurities with good resolution.
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Detection: A UV detector set at a wavelength of maximum absorbance (likely around 220-230 nm, characteristic of the phenyl ring) should provide good sensitivity.
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Method Validation (as per ICH Q2(R1) guidelines):
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Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can resolve the parent compound from its degradation products.
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Linearity: A series of solutions of known concentrations should be analyzed to establish a linear relationship between concentration and detector response.
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Accuracy and Precision: Determined by analyzing samples of known concentration and evaluating the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
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Robustness: The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.
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Caption: A typical analytical method development and validation workflow.
Hypothesized Pharmacological Profile and Therapeutic Potential
Direct pharmacological data for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is not currently published. However, the pharmacology of structurally related chlorophenyl derivatives provides a basis for hypothesizing its potential biological activities.
Inference from Analogous Compounds:
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Anticonvulsant and Antinociceptive Activity: Several studies on 3-(chlorophenyl) derivatives have demonstrated significant anticonvulsant and antinociceptive (pain-relieving) properties.[2] These effects are often mediated through the modulation of ion channels, such as voltage-gated sodium and calcium channels.
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Analgesic and Hypotensive Effects: Other series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown notable analgesic and hypotensive activities.[3][4]
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Anticancer and Antioxidant Potential: Chalcone-pyrazole derivatives containing a 4-chlorophenyl moiety have exhibited strong cytotoxic activity against cancer cell lines and have also shown antioxidant properties.[5]
Proposed Mechanism of Action (Hypothetical):
Based on the activities of related compounds, 2-(3-Chlorophenyl)ethanimidamide hydrochloride could potentially act as a modulator of central nervous system (CNS) targets. The presence of the chlorophenyl group is a common feature in many CNS-active drugs. The ethanimidamide group, being a strong base, will be protonated at physiological pH, which may facilitate interactions with negatively charged residues in ion channels or receptor binding pockets.
Potential Therapeutic Applications (Speculative):
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Neuropathic Pain: Given the antinociceptive effects of similar compounds, this molecule could be a candidate for development as a treatment for neuropathic pain.
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Epilepsy: The potential for anticonvulsant activity suggests it could be explored as a novel antiepileptic agent.
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Oncology: While a more distant possibility, the cytotoxic effects of some chlorophenyl derivatives suggest that this structural motif could be a starting point for the design of new anticancer agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. General guidance can be drawn from the SDS of other amidine hydrochlorides and chlorophenyl derivatives.[6][7][8][9][10]
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Toxicity Profile (Inferred): Amidine hydrochlorides can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][8]
Hazard Statements (Hypothesized based on analogs):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Future Directions and Conclusion
2-(3-Chlorophenyl)ethanimidamide hydrochloride represents a molecule with a currently under-explored but potentially interesting pharmacological profile. This technical guide, by synthesizing information from related compounds, provides a foundational framework for initiating research into this compound.
Key areas for future investigation include:
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Definitive Synthesis and Characterization: Development and publication of a validated, scalable synthetic route and full characterization of its physicochemical properties.
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In Vitro Pharmacological Profiling: Screening against a broad panel of CNS receptors and ion channels to identify its primary molecular targets.
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In Vivo Efficacy Studies: Evaluation in animal models of epilepsy, neuropathic pain, and other relevant disease areas based on the in vitro findings.
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Toxicology and Safety Assessment: A comprehensive evaluation of its acute and chronic toxicity to establish a safety profile.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 2-(3-Chlorophenyl)ethanimidamide hydrochloride and determine its viability as a lead compound for drug discovery.
References
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ResearchGate. (2025). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]
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PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Available at: [Link]
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J-Stage. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Available at: [Link]
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Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Available at: [Link]
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MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]
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